![molecular formula C10H13ClFN B1428403 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine CAS No. 1270558-06-9](/img/structure/B1428403.png)
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
Overview
Description
Scientific Research Applications
Crystal Structure and Synthesis
- Synthesis and Characterization : 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine has been utilized in the synthesis and characterization of new crystals. These compounds have been characterized using techniques like NMR, IR, MS, elemental analysis, and X-ray single-crystal determination, offering insights into their structural properties (Gao Yu, 2014).
Chemical Reactions and Derivatives
- Formation of Pyrimidines : Research indicates that this compound can react with trichloroacetonitrile to form 1-azabutadiene derivatives, which are further used to synthesize fluoro- and chloro-containing pyrimidines (V. Sosnovskikh et al., 2002).
- Electrophilic Amination : Studies have shown its use in electrophilic amination processes with diazenes, leading to the removal of the fluorine atom and introduction of other functional groups (S. Bombek et al., 2004).
Pharmacological Research
- Neuroprotective Agent : It has been synthesized and studied as a potential neuroprotective agent, specifically as an NMDA receptor antagonist, which could be useful in the treatment of ischemic stroke (S. Moe et al., 1999).
- Antibacterial Activity : Compounds involving 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine have shown potential in antibacterial applications, with studies indicating effectiveness against specific bacterial strains (Nadine Uwabagira et al., 2018).
Other Applications
- Potential in Cancer Treatment : Research into novel anaplastic lymphoma kinase inhibitors, which include derivatives of this compound, suggests potential applications in cancer treatment (Y. Teffera et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-chloro-2-fluorophenyl isocyanate , have been used in proteomics research, suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It’s known that benzylic halides, which have a similar structure, typically react via sn1 or sn2 pathways . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXHFABZGBSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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